

# What is the chemical structure of Ro 18-3981?

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## Compound of Interest

Compound Name: Ro 18-3981

Cat. No.: B1679454

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## An In-depth Technical Guide to Ro 18-3981

This guide provides a comprehensive overview of the chemical and pharmacological properties of **Ro 18-3981**, a dihydropyridine-based L-type calcium channel blocker. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identity

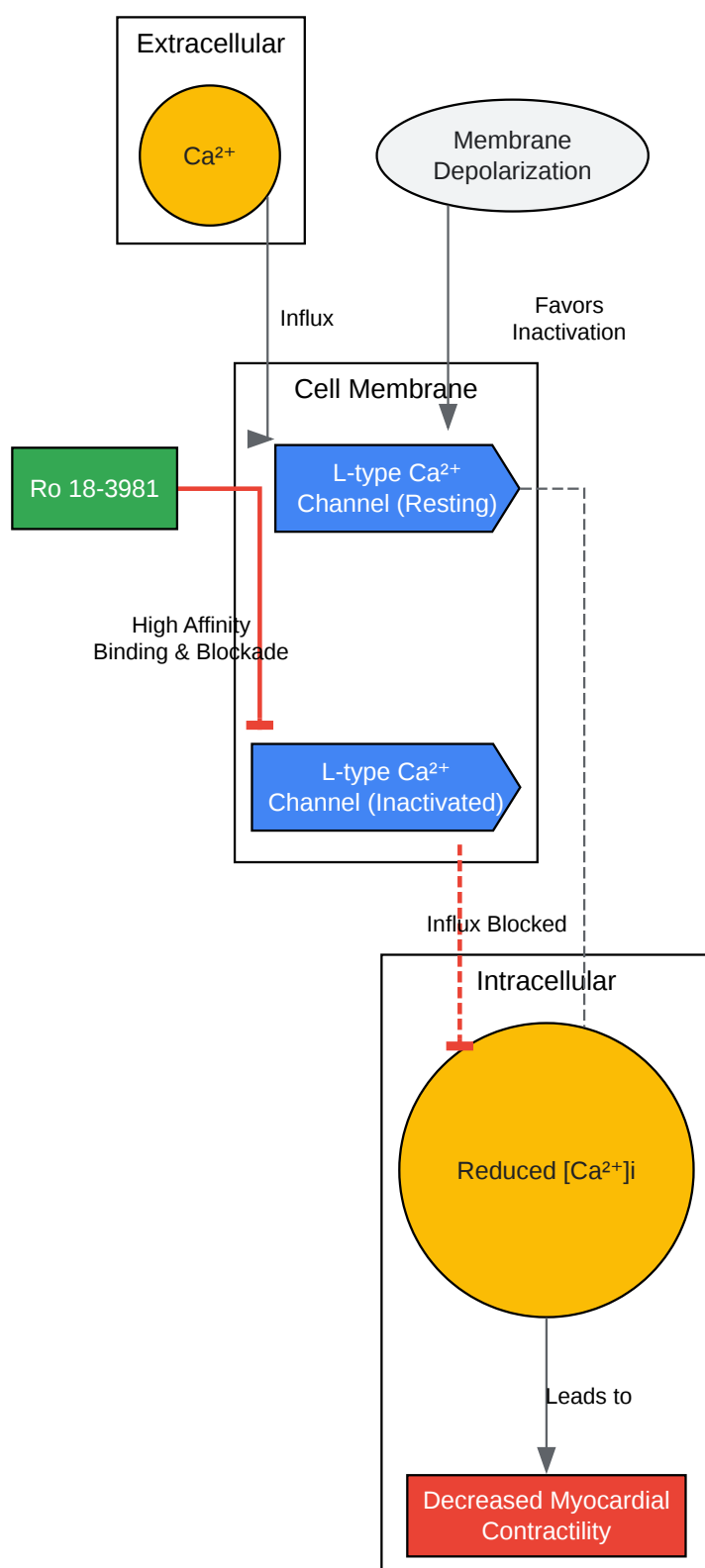
**Ro 18-3981** is a dihydropyridine derivative characterized by the presence of a sulphamoyl acetyl side-chain.<sup>[1][2]</sup> This structural feature contributes to its specific pharmacological profile.

- Molecular Formula: C<sub>24</sub>H<sub>33</sub>N<sub>3</sub>O<sub>8</sub>S<sup>[3][4]</sup>
- CAS Number: 103295-92-7<sup>[3]</sup>
- SMILES Notation: C(CS(=O)(=O)NC(C)C)C(=O)C(=O)C1=CC=CC(N(=O)=O)=CC=C1<sup>[3]</sup>

## Mechanism of Action

**Ro 18-3981** functions as a potent and selective inhibitor of L-type calcium channels, which are critical for excitation-contraction coupling in myocardial tissue.<sup>[1][3]</sup> Its mechanism is distinguished by a strong potential-dependency, a characteristic feature explained by the modulated receptor hypothesis. This hypothesis posits that the drug binds with different affinities to different states of the channel (resting, open, and inactivated).

The inhibitory effect of **Ro 18-3981** on the  $\text{Ca}^{2+}$  current is significantly more pronounced when the cell membrane is depolarized.<sup>[1]</sup> This suggests a higher affinity for the inactivated state of the calcium channel, which is more prevalent at less negative membrane potentials. This voltage-dependent action is a key aspect of its pharmacological activity.



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**Caption:** Signaling pathway of **Ro 18-3981** action.

## Quantitative Pharmacological Data

The potency and binding affinity of **Ro 18-3981** have been quantified in various experimental settings. The data highlights the compound's voltage-dependent inhibition of calcium channels.

Parameter	Value	Condition / Assay	Tissue Source	Reference
IC <sub>50</sub> (Ca <sup>2+</sup> Current)	2.3 nM	Voltage-clamp; Holding Potential (V <sub>h</sub> ) = -20 mV	Guinea-pig isolated cardiac myocytes	[1][3]
IC <sub>50</sub> (Ca <sup>2+</sup> Current)	100 nM	Voltage-clamp; Holding Potential (V <sub>h</sub> ) = -50 mV	Guinea-pig isolated cardiac myocytes	[1]
K <sub>D</sub>	1.0 nM	(+)-[ <sup>3</sup> H]-PN 200-110 competitive binding assay	Guinea-pig cardiac membranes	[1][3]
Negative Inotropy	137-fold IC <sub>50</sub> reduction	Contractile force measurement; K <sup>+</sup> elevation (5.9 to 24 mM)	Guinea-pig isolated left atria	[1]

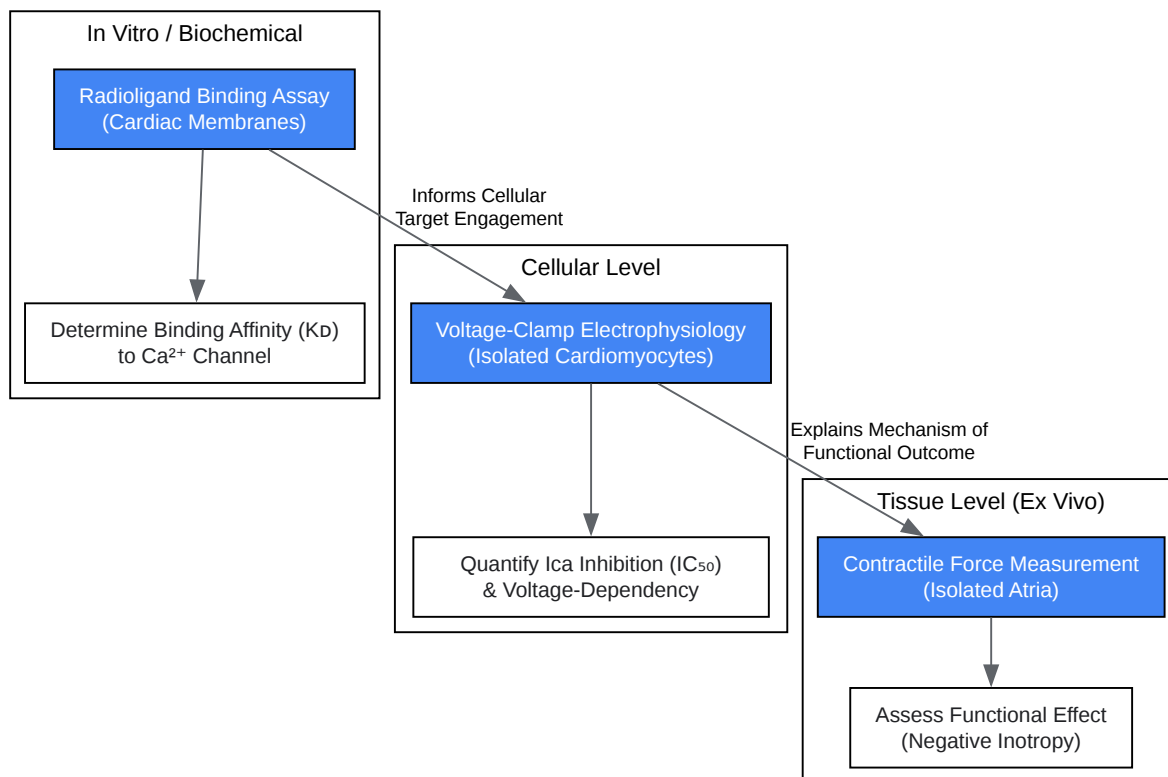
## Key Experimental Protocols

The characterization of **Ro 18-3981** involves standard electrophysiological, pharmacological, and biochemical assays.

- Objective: To measure the concentration- and voltage-dependent inhibition of L-type Ca<sup>2+</sup> current (I<sub>Ca</sub>) by **Ro 18-3981**.
- Methodology:
  - Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts via enzymatic digestion.

- Electrophysiology: The whole-cell patch-clamp technique is employed to control the membrane potential and record ionic currents.
- Protocol:
  - Cells are held at different holding potentials (e.g., -50 mV and -20 mV) to modulate the availability of calcium channels in different states.
  - Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit the inward  $\text{Ca}^{2+}$  current.
  - **Ro 18-3981** is applied at various concentrations to the extracellular solution.
  - The peak inward current is measured before and after drug application to determine the degree of inhibition.
- Data Analysis: Concentration-response curves are generated to calculate the  $\text{IC}_{50}$  value at each holding potential.
- Objective: To assess the functional consequence of  $\text{Ca}^{2+}$  channel blockade on myocardial contractility (negative inotropic effect).
- Methodology:
  - Tissue Preparation: Left atria are dissected from guinea-pig hearts and mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.
  - Stimulation: The atria are stimulated electrically at a fixed frequency to induce regular contractions.
  - Force Measurement: A force-displacement transducer is connected to the tissue to record the isometric contractile force.
  - Protocol:
    - A baseline contractile force is established.

- **Ro 18-3981** is added cumulatively to the organ bath to obtain a concentration-response curve.
- To investigate potential-dependency, the experiment is repeated in a solution with elevated extracellular potassium concentration (e.g., 24 mM K<sup>+</sup>), which depolarizes the cell membranes.
- Data Analysis: The reduction in contractile force is plotted against the drug concentration to determine the IC<sub>50</sub> for the negative inotropic effect under normal and high K<sup>+</sup> conditions.
- Objective: To determine the binding affinity (K<sub>D</sub>) of **Ro 18-3981** to the dihydropyridine binding site on the L-type calcium channel.
- Methodology:
  - Membrane Preparation: Cardiac membranes are prepared from guinea-pig ventricular tissue through homogenization and centrifugation.
  - Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled dihydropyridine antagonist, such as (+)-[<sup>3</sup>H]-PN 200-110, in the presence of varying concentrations of unlabeled **Ro 18-3981** (as a competitor).
  - Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
  - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
  - Data Analysis: The data are used to construct a competition binding curve, from which the IC<sub>50</sub> (concentration of **Ro 18-3981** that inhibits 50% of the specific binding of the radioligand) is determined. The K<sub>D</sub> is then calculated using the Cheng-Prusoff equation.



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**Caption:** Experimental workflow for **Ro 18-3981** characterization.

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## References

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